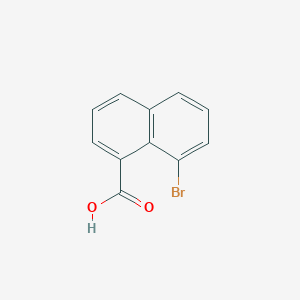

8-Bromo-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEZDDHJCUHENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169425 | |

| Record name | 8-Bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1729-99-3 | |

| Record name | 8-Bromo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1729-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-naphthoic acid, identified by the CAS number 1729-99-3, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a naphthalene (B1677914) core with a bromine atom at the 8-position and a carboxylic acid group at the 1-position, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its application in the synthesis of other complex molecules. While direct biological activity and involvement in specific signaling pathways are not extensively documented in current literature, its role as a precursor for compounds with potential pharmacological relevance highlights its importance in medicinal chemistry and drug discovery. Naphthoic acid derivatives, in general, have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3]

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1729-99-3 | [1][2] |

| Molecular Formula | C₁₁H₇BrO₂ | [1][2] |

| Molecular Weight | 251.08 g/mol | [2] |

| Appearance | White to off-white/cream-colored crystalline powder | [1][4] |

| Melting Point | 173-175 °C | [4] |

| Boiling Point (Predicted) | 421.2 ± 18.0 °C | |

| pKa (Predicted) | 2.02 ± 0.10 | [1] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

Experimental Protocols

This compound serves as a key starting material for the synthesis of various substituted naphthalenes. Below are detailed experimental protocols for its synthesis and its use in the preparation of other important chemical intermediates.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of anhydro-8-hydroxymercuri-1-naphthoic acid.[6]

Materials:

-

Anhydro-8-hydroxymercuri-1-naphthoic acid

-

Acetic acid

-

Water

-

Sodium bromide (NaBr)

-

Bromine (Br₂)

-

Ice

Procedure:

-

A suspension of 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid in a mixture of 3.9 mL of acetic acid and 0.40 mL of water is stirred at 0 °C for 10 minutes.[6]

-

A solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water is added, followed by the sequential addition of 0.43 g (2.70 mmol) of bromine.[6]

-

The reaction mixture is then slowly heated to 100 °C.[6]

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice.[4][6]

-

The resulting precipitate is filtered to yield this compound as a cream-colored solid.[4][6] The reported yield is approximately 84%.[4][6]

Caption: Workflow for the Synthesis of this compound.

Application in Synthesis: Preparation of 1-Bromo-8-iodonaphthalene (B1280078) and 1,8-Dibromonaphthalene (B102958)

This compound can be used as a precursor for the synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene via a lead tetraacetate (LTA) induced halodecarboxylation.[7]

Materials:

-

This compound

-

Lead tetraacetate (LTA)

-

Iodine (for 1-bromo-8-iodonaphthalene) or Bromine (for 1,8-dibromonaphthalene)

-

Solvent (e.g., benzene)

-

275-W sunlamp

Procedure for 1-Bromo-8-iodonaphthalene:

-

A mixture of this compound and iodine is treated with lead tetraacetate in a suitable solvent.[7]

-

The reaction mixture is irradiated with a 275-W sunlamp, which should cause the solution to turn yellow after approximately 5 minutes.[7]

-

The reaction proceeds to give 1-bromo-8-iodonaphthalene with a reported yield of around 76%.[7]

Procedure for 1,8-Dibromonaphthalene:

-

A similar procedure is followed, substituting iodine with bromine.

-

The yield for this reaction is reported to be around 50%.[7]

Caption: Synthesis of Dihalonaphthalenes from this compound.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported, the broader class of naphthoic acid derivatives has shown potential in several therapeutic areas. For instance, certain naphthoquinone derivatives have been investigated for their anticancer properties, which are thought to arise from mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways like the PI3K pathway.[8] Additionally, some naphthoic acid derivatives have been identified as antagonists for the P2Y₁₄ receptor, a target for inflammatory and metabolic diseases.[9] The utility of this compound primarily lies in its role as a versatile building block for creating more complex molecules that may possess desirable pharmacological properties. Its ability to undergo further chemical transformations makes it a valuable starting point for the synthesis of novel compounds for biological screening.

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic routes and applications in organic synthesis. Its physical and chemical properties, along with its safety profile, are well-documented. While direct applications in drug development as a bioactive molecule are yet to be fully explored, its importance as a precursor for more complex chemical entities is clear. The experimental protocols provided herein offer a practical guide for researchers utilizing this compound in their synthetic endeavors. Future research may uncover novel biological activities of this compound itself or its derivatives, further expanding its utility in the fields of medicinal chemistry and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1729-99-3 [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 9. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 8-Bromo-1-naphthoic acid

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in organic synthesis and drug discovery. This document details its structural, physical, and spectral characteristics, and provides established experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₇BrO₂.[1] Its properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO₂ | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Cream-colored or white to off-white crystalline powder | [2][3] |

| Melting Point | 173-175 °C | [2] |

| Boiling Point | 421.2 ± 18.0 °C (Predicted) | [4] |

| Solubility | Sparingly soluble in water | [3] |

| pKa | 2.02 ± 0.10 (Predicted) | [3][4] |

Spectroscopic Data

| Spectrum Type | Key Features and Data | Source(s) |

| ¹H NMR | (500 MHz, DMSO-d₆) δ 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H) | [1][2] |

| ¹³C NMR | (125.77 MHz, DMSO-d₆) δ 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3 | [1][2] |

| Mass Spectrometry (GC-MS) | Weak molecular ion, facile loss of the 8-bromo substituent. Major m/z peaks: 171, 115, 126. | [5][6] |

| Infrared (FTIR) | Expected characteristic peaks for C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, and aromatic C-H and C=C stretches. | [6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from anhydro-8-hydroxymercuri-1-naphthoic acid.[1]

Materials:

-

Anhydro-8-hydroxymercuri-1-naphthoic acid

-

Acetic acid

-

Water

-

Sodium bromide (NaBr)

-

Bromine (Br₂)

-

Ice

Procedure:

-

Prepare a mixture of 3.9 mL (67 mmol) of acetic acid and 0.40 mL (22.2 mmol) of H₂O.

-

With stirring, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to the mixture.

-

Stir the resulting suspension at 0 °C for 10 minutes.

-

Prepare a solution of 0.89 g (8.66 mmol) of NaBr in 3.2 mL of water.

-

Sequentially add the NaBr solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.

-

Slowly heat the reaction system to 100 °C.

-

After the reaction is complete, cool the mixture to ambient temperature.

-

Pour the cooled mixture into ice.

-

Filter the resulting precipitate to obtain this compound as a cream-colored solid.

Melting Point Determination (General Protocol)

This protocol outlines a general procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.[7][8][9][10]

Materials:

-

Crystalline solid sample (e.g., this compound)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the crystalline sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 1-2 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample in a fresh capillary tube.

-

Heat the block again, but at a slower rate (approximately 2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Caption: Primary fragmentation pathways of this compound.

Caption: Factors affecting the pKa of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 1729-99-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 1729-99-3 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to 8-Bromo-1-naphthoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1-naphthoic acid, a key intermediate in organic synthesis with potential applications in the pharmaceutical and dye industries. This document outlines its fundamental molecular and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of its molecular structure and synthetic workflow.

Core Molecular and Physical Properties

This compound is a derivative of naphthalene, characterized by a bromine atom at the 8-position and a carboxylic acid group at the 1-position. These functional groups make it a versatile reagent in various chemical reactions.[1] Its properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₇BrO₂ |

| Molecular Weight | 251.08 g/mol |

| CAS Number | 1729-99-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 173-174 °C |

| pKa (Predicted) | 2.02 ± 0.10 |

| Solubility | Sparingly soluble in water |

| IUPAC Name | 8-bromonaphthalene-1-carboxylic acid |

| InChI Key | DMEZDDHJCUHENA-UHFFFAOYSA-N |

Molecular Structure and Synthesis Workflow

The structural arrangement of this compound is fundamental to its chemical reactivity. The following diagram illustrates its two-dimensional chemical structure.

The synthesis of this compound can be achieved through a multi-step process. A logical workflow for a common synthetic route is depicted below.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established chemical literature.[2][3]

Objective: To synthesize this compound from anhydro-8-hydroxymercuri-1-naphthoic acid.

Materials:

-

Anhydro-8-hydroxymercuri-1-naphthoic acid

-

Acetic acid

-

Deionized water (H₂O)

-

Sodium bromide (NaBr)

-

Bromine (Br₂)

-

Ice

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Preparation of the initial suspension: In a suitable reaction vessel equipped with a stirrer, combine 3.9 mL (67 mmol) of acetic acid and 0.40 mL (22.2 mmol) of H₂O.[2]

-

With continuous stirring, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to the acetic acid solution.[2]

-

Cool the resulting suspension to 0°C and stir for 10 minutes.[2][3]

-

Addition of brominating agents: Prepare a solution of 0.89 g (8.66 mmol) of NaBr in 3.2 mL of water.[2][3]

-

Sequentially add the NaBr solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.[2][3]

-

Reaction heating: Slowly heat the reaction mixture to 100°C.[2][3]

-

Product isolation: After the reaction is complete, cool the mixture to ambient temperature.[2][3]

-

Pour the cooled reaction mixture into ice and filter the resulting precipitate.[2][3]

-

The filtered solid is the crude this compound. The expected yield is approximately 0.57 g (84%).[2]

Characterization: The final product can be characterized using nuclear magnetic resonance (NMR) spectroscopy. The expected shifts are:

-

¹H NMR (500 MHz, DMSO-d₆) δ: 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H).[2]

-

¹³C NMR (125.77 MHz, DMSO-d₆) δ: 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3.[2]

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of naphthoic acid derivatives has garnered significant interest in medicinal chemistry. These compounds have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanisms of action for some derivatives involve the modulation of key signaling pathways related to cell proliferation and inflammation.

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] It serves as a building block for more complex molecules, including potential pharmaceutical candidates and dyes.[1] Further research into its biological activities could unveil novel therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-1-naphthoic acid, a key intermediate in organic synthesis. This document details a verified synthetic protocol and presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development by providing a reliable reference for the preparation and identification of this versatile chemical building block.

Introduction

This compound (CAS No. 1729-99-3) is a substituted naphthalene (B1677914) derivative that serves as a valuable precursor in the synthesis of a variety of more complex organic molecules, including pharmaceutical intermediates and dyes.[1] Its structure, featuring both a carboxylic acid and a bromine substituent on the naphthalene ring, allows for a range of chemical transformations. This guide outlines a common and effective method for its synthesis and provides detailed characterization data to ensure accurate identification and quality control.

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from anhydro-8-hydroxymercuri-1-naphthoic acid.[2] This route provides a good yield of the desired product.

Synthetic Workflow

The synthesis involves the reaction of anhydro-8-hydroxymercuri-1-naphthoic acid with bromine in the presence of sodium bromide and acetic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[2][3]

Materials:

-

Anhydro-8-hydroxymercuri-1-naphthoic acid

-

Acetic acid

-

Water

-

Sodium Bromide (NaBr)

-

Bromine (Br₂)

-

Ice

Procedure:

-

In a suitable reaction vessel, a mixture of 3.9 mL of acetic acid and 0.40 mL of water is prepared.

-

To this solution, 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid is added with stirring.

-

The resulting suspension is stirred at 0 °C for 10 minutes.

-

A solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water is added, followed by the sequential addition of 0.43 g (2.70 mmol) of bromine.

-

The reaction mixture is then slowly heated to 100 °C.

-

After the reaction is complete, the mixture is cooled to ambient temperature.

-

The cooled mixture is poured into ice, leading to the precipitation of the product.

-

The solid is collected by filtration to yield this compound.

Yield: 0.57 g (84%) of a cream-colored solid.[2][3]

Characterization of this compound

The synthesized this compound can be characterized by its physicochemical properties and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₂ | [2] |

| Molecular Weight | 251.08 g/mol | [2] |

| Appearance | Cream-colored to white/off-white crystalline powder | [1][2] |

| Melting Point | 173-174 °C (lit. 174-175 °C) | [2][3] |

| Boiling Point | 421.2±18.0 °C (Predicted) | [4] |

| Density | 1.648±0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.02±0.10 (Predicted) | [4] |

Spectroscopic Data

| ¹H NMR (500 MHz, DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 13.32 | s | - |

| 8.11 | d | 8.0 |

| 8.07 | d | 8.0 |

| 7.96 | d | 7.3 |

| 7.68 | d | 7.0 |

| 7.61 | t | 7.3 |

| 7.49 | t | 7.8 |

| ¹³C NMR (125.77 MHz, DMSO-d₆) |

| Chemical Shift (δ) ppm |

| 171.3 |

| 135.7 |

| 133.9 |

| 133.6 |

| 131.2 |

| 129.4 |

| 128.3 |

| 128.0 |

| 127.6 |

| 126.3 |

| 119.3 |

The IR spectrum of this compound is available and can be used for the identification of functional groups.[5] Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass spectrometry data is available for this compound.[5] The mass spectrum exhibits a weak molecular ion, and a notable fragmentation pattern is the facile loss of the 8-bromo substituent, which is attributed to peri interactions between the substituents at the 1 and 8 positions of the naphthalene ring.[6] The most prominent fragmentation process involves the loss of a bromine atom, resulting in ions at m/z 205 and 207.[6]

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for chemists in academic and industrial settings, facilitating the reliable preparation and identification of this important synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1729-99-3 [chemicalbook.com]

- 4. This compound CAS#: 1729-99-3 [m.chemicalbook.com]

- 5. This compound | C11H7BrO2 | CID 72873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 8-Bromo-1-naphthoic Acid in Organic Solvents

Disclaimer: This technical guide addresses the solubility of 8-Bromo-1-naphthoic acid. However, a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. To provide valuable insights for researchers, this guide presents detailed quantitative solubility data for the structurally analogous compound, 1-naphthoic acid. This information serves as a strong proxy and a methodological framework for solubility studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in organic synthesis, serving as a precursor for pharmaceuticals and other complex organic molecules. Its solubility in organic solvents is a critical physicochemical property that influences reaction kinetics, purification methods such as crystallization, and the overall efficiency of synthetic processes. Understanding the solubility profile of this compound is essential for process optimization, solvent screening, and ensuring reproducible experimental outcomes.

This guide provides a comprehensive overview of the solubility of the closely related 1-naphthoic acid in a range of common organic solvents, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data of 1-Naphthoic Acid

The following table summarizes the mole fraction solubility (x₁) of 1-naphthoic acid in various organic solvents at different temperatures. This data is crucial for solvent selection and for developing a deeper understanding of the thermodynamic behavior of this class of compounds in solution.[1] The solubility of 1-naphthoic acid is observed to increase with temperature in all the solvents tested.[1]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Selected Organic Solvents [1]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.2245 | 0.3456 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.2589 | 0.3987 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.2978 | 0.4589 |

| 308.15 | 0.2049 | 0.1792 | 0.1619 | 0.1451 | 0.3415 | 0.5263 |

| 313.15 | 0.2354 | 0.2067 | 0.1871 | 0.1681 | 0.3905 | 0.6012 |

| 318.15 | 0.2699 | 0.2379 | 0.2159 | 0.1943 | 0.4451 | 0.6845 |

| 323.15 | 0.3089 | 0.2733 | 0.2488 | 0.2241 | 0.5058 | 0.7768 |

| 328.15 | 0.3528 | 0.3134 | 0.2863 | 0.2580 | 0.5731 | 0.8789 |

| 333.15 | 0.4021 | 0.3587 | 0.3289 | 0.2965 | 0.6475 | 0.9912 |

Data extracted from a technical guide on the solubility of 1-Naphthoic acid, which serves as a proxy for this compound.[1]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for accurately determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] The following protocol provides a detailed methodology for this experiment.

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accuracy ±0.1 mg)

-

Isothermal jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Temperature probe or calibrated thermometer

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.[1]

-

The vessel is sealed to prevent solvent evaporation.[1]

-

The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature.[1]

-

The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is observed.[1][5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle.[1]

-

A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute due to temperature changes.[1]

-

The syringe is fitted with a filter to remove any undissolved solid particles.[1]

-

-

Gravimetric Analysis:

-

The withdrawn sample is immediately transferred to a pre-weighed, labeled weighing bottle.[1]

-

The exact mass of the solution is determined using an analytical balance.[3]

-

The solvent is then evaporated from the weighing bottle by placing it in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.[1]

-

The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed.[1]

-

The process of drying, cooling, and weighing is repeated until a constant mass is achieved, indicating that all the solvent has been removed.[3]

-

The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualizations

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound in an organic solvent.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

References

An In-depth Technical Guide to 8-Bromo-1-naphthoic Acid: History, Discovery, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-1-naphthoic acid, a key peri-substituted naphthalene (B1677914) derivative. It details the compound's history, from its early synthesis in the 1930s to modern preparative methods. The guide presents key chemical and physical properties in a structured format, outlines detailed experimental protocols for its synthesis and significant reactions, and explores its utility as a versatile reagent in organic synthesis, particularly in the development of pharmaceutical intermediates and dyestuffs. Visualizations of synthetic and reaction pathways are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical formula C₁₁H₇BrO₂, is an off-white to yellow crystalline solid that has garnered significant interest in synthetic organic chemistry.[1] Its unique structure, featuring a bromine atom and a carboxylic acid group in a peri-relationship on the naphthalene scaffold, imparts distinct reactivity and makes it a valuable precursor for a variety of complex organic molecules. The steric strain and electronic interactions between the 1- and 8-substituents influence its chemical behavior, leading to specific and often useful transformations. This guide delves into the historical context of its discovery, details its synthesis, and explores its applications as a building block in various fields of chemical research and development.

History and Discovery

The exploration of peri-substituted naphthoic acids dates back to the early 20th century, with a significant contribution made by H. Gordon Rule and his collaborators in the 1930s. Their work on the derivatives of 8-halogenated 1-naphthoic acids laid the foundation for understanding the orientation and reactivity of these compounds.

A key publication by Rule, Pursell, and Brown in the Journal of the Chemical Society in 1934 described a method for the synthesis of this compound from naphthalic acid via an organomercury intermediate.[2] This early work was crucial in making this and related compounds accessible for further study. The paper also detailed the dehalogenation and decarboxylation reactions of these acids, which were instrumental in determining the orientation of substituents on the naphthalene ring.[2]

Over the decades, synthetic methodologies have evolved, but the foundational work of these early chemists remains a cornerstone in the history of this important reagent.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇BrO₂ | [3] |

| Molecular Weight | 251.08 g/mol | [3] |

| CAS Number | 1729-99-3 | [1][3] |

| Melting Point | 173-174 °C | [3] |

| Appearance | Off-white to yellow solid | [1] |

| ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) | 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H) | [3] |

| ¹³C NMR (DMSO-d₆, 125.77 MHz) δ (ppm) | 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, including a historical method and a more contemporary procedure.

Historical Synthesis from Naphthalic Acid (Rule, Pursell, and Brown, 1934)

This method, adapted from the 1934 publication, involves the formation of an organomercury intermediate followed by bromination.[2]

Step 1: Preparation of anhydro-8-hydroxymercuri-1-naphthoic acid

-

A solution of naphthalic acid (50 g) and sodium hydroxide (B78521) (31 g) in 1200 c.c. of hot water is prepared and filtered.

-

The solution is heated under reflux while a solution of yellow mercuric oxide (55 g) in warm glacial acetic acid (40 c.c.) and water (150 c.c.) is added.

-

The mixture is made distinctly acid with acetic acid, forming a light brown suspension.

-

The reaction mixture is boiled for 96 hours until the evolution of carbon dioxide ceases.

-

The resulting anhydro-8-hydroxymercuri-1-naphthoic acid is filtered off, washed with water, and dried.

Step 2: Bromination to this compound

-

The dried anhydro-8-hydroxymercuri-1-naphthoic acid is suspended in a suitable solvent.

-

A solution of bromine in an aqueous solution of sodium bromide is added.

-

The reaction mixture is heated to effect the replacement of the mercury group with bromine.

-

After cooling, the crude this compound is isolated by filtration.

-

The product is purified by crystallization from benzene (B151609) to yield the pure acid with a melting point of 177 °C (as reported in the original paper).[2]

Modern Synthesis from anhydro-8-hydroxymercuri-1-naphthoic acid

This procedure provides a more detailed and updated protocol for the bromination step.[3]

-

To a mixture of acetic acid (3.9 mL, 67 mmol) and water (0.40 mL, 22.2 mmol), add anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol) with stirring.

-

Stir the resulting suspension at 0 °C for 10 minutes.

-

Sequentially add a solution of sodium bromide (0.89 g, 8.66 mmol) in water (3.2 mL) and bromine (0.43 g, 2.70 mmol).

-

Slowly heat the reaction mixture to 100 °C.

-

After cooling to ambient temperature, pour the mixture into ice.

-

Filter the resulting precipitate to obtain this compound as a cream-colored solid.

-

The reported yield is 0.57 g (84%), with a melting point of 173-174 °C.[3]

Synthetic Pathways and Logical Relationships

The synthesis and key reactions of this compound can be visualized to better understand the chemical transformations.

Key Reactions and Applications

This compound serves as a versatile starting material for the synthesis of various peri-substituted naphthalene derivatives. Its applications span from fundamental organic chemistry research to the synthesis of functional materials and bioactive molecules.

Conversion to 8-Bromonaphthalen-1-amine

A notable transformation of this compound is its conversion to 8-Bromonaphthalen-1-amine, a useful intermediate in its own right.[4][5]

Experimental Protocol:

-

Suspend this compound (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 mL) and chloroform (B151607) (7 mL) at 45 °C.

-

Slowly add sodium azide (B81097) (3.10 g, 0.048 mol) portion-wise over 10 minutes, allowing the effervescence to subside between additions.

-

Stir the mixture at 45 °C for 90 minutes.

-

Pour the reaction mixture into water (140 mL) and make it alkaline with aqueous ammonia.

-

Extract the product with chloroform (3 x 140 mL).

-

Dry the combined organic extracts with magnesium sulfate (B86663) and evaporate the solvent to yield the crude product.

-

Recrystallization from petroleum ether (60-80 °C) affords pink crystals of 8-Bromonaphthalen-1-amine. The reported yield is 1.30 g (73%).[5]

Role in the Synthesis of Dyestuffs and Pharmaceutical Intermediates

This compound and its derivatives have been investigated for their potential use in the synthesis of dyes and pharmaceutical intermediates.[1] The naphthalene core is a common scaffold in many dyestuffs, and the functional groups of this compound allow for its incorporation into larger chromophoric systems. While specific historical examples of widely commercialized dyes derived directly from this compound are not extensively documented in readily available literature, its chemical properties make it a suitable candidate for a coupling component in the synthesis of azo dyes.

In the realm of pharmaceuticals, the rigid naphthalene framework can serve as a bioisostere for other aromatic systems or as a scaffold to orient functional groups in a specific spatial arrangement for interaction with biological targets. Its derivatives have been explored in various research contexts, although it is more commonly regarded as a versatile building block rather than a direct precursor to a specific blockbuster drug.

Dehalogenation and Decarboxylation Reactions

The work by Rule and Brown also highlighted the utility of dehalogenation and decarboxylation reactions to elucidate the structure of substituted 8-halogeno-1-naphthoic acids.[2] The dehalogenation at the 8-position can be achieved using copper-bronze in boiling toluene, a reaction that was found to be selective, leaving other halogen and nitro groups on the ring intact.[2] Subsequent decarboxylation, often carried out in quinoline (B57606) with copper-bronze, allows for the conversion of the substituted naphthoic acid to a simpler, often known, naphthalene derivative, thereby confirming the substitution pattern.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 44. Derivatives of 8-bromo- and 8-chloro-1-naphthoic acids and their orientation by dehalogenation and decarboxylation - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 8-Bromo-naphthalen-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Bromo-1-naphthoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-1-naphthoic acid, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.32 | s | - | 1H | -COOH |

| 8.11 | d | 8.0 | 1H | Ar-H |

| 8.07 | d | 8.0 | 1H | Ar-H |

| 7.96 | d | 7.3 | 1H | Ar-H |

| 7.68 | d | 7.0 | 1H | Ar-H |

| 7.61 | t | 7.3 | 1H | Ar-H |

| 7.49 | t | 7.8 | 1H | Ar-H |

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.3 | -COOH |

| 135.7 | Ar-C |

| 133.9 | Ar-C |

| 133.6 | Ar-C |

| 131.2 | Ar-C |

| 129.4 | Ar-C |

| 128.3 | Ar-C |

| 128.0 | Ar-C |

| 127.6 | Ar-C |

| 126.3 | Ar-C |

| 119.3 | Ar-C-Br |

Solvent: DMSO-d₆, Instrument Frequency: 125.77 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium to Strong | C=C stretch (Aromatic Ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

| 960-900 | Medium, Broad | O-H bend (Carboxylic Acid) |

| 680-500 | Strong | C-Br stretch |

Technique: KBr Wafer[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 250/252 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 233/235 | [M-OH]⁺ |

| 205/207 | [M-COOH]⁺ |

| 171 | [M-Br]⁺ |

| 126 | [C₁₀H₆]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 500 MHz. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 125.77 MHz. The chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent was injected into the gas chromatograph.

-

Chromatographic Separation: The sample was vaporized and carried by an inert gas through a capillary column to separate it from any impurities.

-

Mass Analysis: The separated compound was then introduced into the mass spectrometer, where it was ionized (typically by electron impact). The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 8-Bromo-1-naphthoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 8-Bromo-1-naphthoic acid, a valuable building block in organic synthesis. This document details its commercial availability from various suppliers, outlines a key synthetic protocol, and provides a detailed experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions. The information is presented to assist researchers and professionals in drug development and other chemical sciences in sourcing and utilizing this versatile compound.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity levels, available quantities, and pricing can vary, so a comparative analysis is crucial for procurement. The following table summarizes the offerings from several key suppliers.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Notes |

| Sigma-Aldrich | S696854 | Information not provided; sold as "AldrichCPR" | 250 mg | $121.00 | Buyer assumes responsibility to confirm purity. |

| Thermo Scientific (via Fisher Scientific) | BTB12326EA | Technical Grade (≥95%) | 1 g, 10 g | Price not listed; requires login | Maybridge product line. |

| Amerigo Scientific | - | 95% | - | Contact for pricing | - |

| LabSolutions | - | 95% | - | Contact for pricing | - |

| ChemicalBook | - | 99%+ (HPLC) | KG quantities | $10.00 - $15.00 / KG | Listed from various Chinese suppliers. |

| Wuhan Qingfeng Chemical | - | 98% | - | Inquiry required | - |

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of anhydro-8-hydroxymercuri-1-naphthoic acid. The following protocol is adapted from established chemical literature.[1]

Experimental Protocol: Synthesis from anhydro-8-hydroxymercuri-1-naphthoic acid

Materials:

-

anhydro-8-hydroxymercuri-1-naphthoic acid

-

Acetic acid

-

Water

-

Sodium bromide (NaBr)

-

Bromine (Br₂)

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to a mixture of 1.0 mL of acetic acid and 0.40 mL of water.

-

Cool the resulting suspension to 0°C and stir for 10 minutes.

-

Prepare a solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water.

-

Sequentially add the sodium bromide solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.

-

Slowly heat the reaction mixture to 100°C.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice.

-

Filter the resulting precipitate to collect the crude this compound.

-

The expected yield is approximately 0.57 g (84%) of a cream-colored solid.

The following diagram illustrates the workflow for this synthesis.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. This allows for the synthesis of a wide array of substituted biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100°C in a preheated oil bath and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 8-phenyl-1-naphthoic acid.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.

References

Potential Research Areas for 8-Bromo-1-naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromo-1-naphthoic acid is a versatile scaffold in medicinal chemistry, offering a unique three-dimensional structure and functional handles for derivatization. Its derivatives have emerged as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide explores potential research avenues for this compound derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers seeking to develop novel therapeutics based on this promising chemical scaffold.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, is a critical first step. A common laboratory-scale synthesis involves the mercuration of 1-naphthoic acid followed by bromination.

Experimental Protocol: Synthesis of this compound

-

Materials: Anhydro-8-hydroxymercuri-1-naphthoic acid, Acetic acid, Water, Sodium bromide (NaBr), Bromine (Br₂).

-

Procedure:

-

A suspension of anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol) in a mixture of acetic acid (3.9 mL, 67 mmol) and water (0.40 mL, 22.2 mmol) is stirred at 0 °C for 10 minutes.[1]

-

A solution of sodium bromide (0.89 g, 8.66 mmol) in water (3.2 mL) and bromine (0.43 g, 2.70 mmol) are added sequentially.[1]

-

The reaction mixture is slowly heated to 100 °C.[1]

-

After cooling to room temperature, the mixture is poured into ice.[1]

-

The resulting precipitate is filtered to yield this compound as a cream-colored solid.[1]

-

From this core structure, two primary classes of derivatives, amides and esters, can be readily synthesized, providing a diverse library of compounds for biological screening.

Experimental Protocol: General Synthesis of N-Substituted-8-bromo-1-naphthamides

-

Step 1: Synthesis of 8-bromo-1-naphthoyl chloride:

-

Dissolve this compound in a suitable solvent such as toluene.

-

Add thionyl chloride (SOCl₂) in excess.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-bromo-1-naphthoyl chloride. This intermediate is often used immediately in the next step.

-

-

Step 2: Amide Formation:

-

Dissolve the crude 8-bromo-1-naphthoyl chloride in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

-

Purify the product by recrystallization or column chromatography.

-

Experimental Protocol: General Synthesis of Alkyl 8-bromo-1-naphthoates

-

Materials: this compound, desired alcohol (e.g., ethanol, methanol), a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure (Fischer Esterification):

-

Dissolve this compound in a large excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

-

After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.

-

Potential Therapeutic Applications and Biological Activities

While specific biological data for a wide range of this compound derivatives is an emerging area of research, the broader class of naphthoic acid and naphthalimide derivatives has shown significant promise in several therapeutic areas. This suggests that derivatives of this compound are prime candidates for screening in these and other disease models.

Anticancer Activity

Naphthoic acid and naphthalimide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The planar naphthalene (B1677914) ring system is capable of intercalating with DNA, potentially leading to cell cycle arrest and apoptosis.

Potential Research Directions:

-

Screening of Amide and Ester Libraries: Synthesize a diverse library of this compound amides and esters and screen them against a panel of cancer cell lines (e.g., breast, lung, colon, prostate).

-

Structure-Activity Relationship (SAR) Studies: Based on initial screening results, perform SAR studies to identify the key structural features that contribute to anticancer activity. This could involve modifying the substituents on the amide nitrogen or the alkyl chain of the ester.

-

Mechanism of Action Studies: For promising lead compounds, investigate the mechanism of their anticancer activity. This could involve assays for DNA intercalation, topoisomerase inhibition, induction of apoptosis (e.g., caspase activation, PARP cleavage), and cell cycle analysis.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Type | R Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| 8-BNA-NH-01 | Amide | -CH₂CH₃ | >50 | >50 | >50 |

| 8-BNA-NH-02 | Amide | -Phenyl | 25.3 | 31.8 | 28.1 |

| 8-BNA-NH-03 | Amide | -4-Chlorophenyl | 10.1 | 15.5 | 12.7 |

| 8-BNA-O-01 | Ester | -CH₃ | >50 | >50 | >50 |

| 8-BNA-O-02 | Ester | -CH₂CH₂Ph | 35.2 | 42.1 | 38.9 |

| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 |

Note: This table is for illustrative purposes to guide research and does not represent actual experimental data.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: 96-well plates, cancer cell lines, culture medium, this compound derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity

Naphthoic acid derivatives have also demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Potential Research Directions:

-

Broad-Spectrum Screening: Test a library of this compound derivatives against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

-

SAR for Antimicrobial Potency: Elucidate the structural requirements for potent antimicrobial activity and selectivity.

-

Mechanism of Action: Investigate how active compounds exert their antimicrobial effects, for example, through membrane permeabilization assays or by identifying specific enzyme targets.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Type | R Group | S. aureus | E. coli | C. albicans |

| 8-BNA-NH-04 | Amide | -n-Butyl | 64 | >128 | >128 |

| 8-BNA-NH-05 | Amide | -Cyclohexyl | 32 | 64 | 128 |

| 8-BNA-O-03 | Ester | -n-Octyl | 16 | 32 | 64 |

| Ciprofloxacin | - | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | - | 8 |

Note: This table is for illustrative purposes to guide research and does not represent actual experimental data.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (or other suitable broth), bacterial or fungal inoculum standardized to a 0.5 McFarland standard, this compound derivatives.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Exploration of Novel Mechanisms of Action and Signaling Pathways

The development of novel therapeutics often relies on the identification of new molecular targets and the modulation of key signaling pathways. Derivatives of this compound could potentially interact with a variety of cellular targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The naphthalene scaffold can serve as a template for designing ATP-competitive or allosteric kinase inhibitors.

Potential Research Workflow:

Caption: Workflow for identifying and optimizing 8-BNA derivatives as kinase inhibitors.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant success in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. The nicotinamide-like moiety present in some amide derivatives could potentially mimic the NAD+ substrate of PARP enzymes.

Potential Signaling Pathway for PARP Inhibition:

Caption: Proposed mechanism of action for 8-BNA derivatives as PARP inhibitors.

Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Naphthoquinone derivatives have been shown to inhibit this pathway.

Potential Research Directions:

-

NF-κB Reporter Assays: Screen this compound derivatives in cell lines containing an NF-κB-driven reporter gene (e.g., luciferase) to identify inhibitors of this pathway.

-

Western Blot Analysis: Investigate the effect of lead compounds on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65).

-

Cytokine Profiling: Measure the effect of the compounds on the production of pro-inflammatory cytokines that are downstream targets of NF-κB.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its derivatives warrant investigation for a range of biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of amides and esters from the parent carboxylic acid allows for the rapid generation of diverse chemical libraries for high-throughput screening. Future research should focus on systematic SAR studies, elucidation of the mechanisms of action of promising lead compounds, and in vivo evaluation to validate their therapeutic potential. This technical guide provides a framework for initiating and advancing research in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromo-naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Bromo-naphthalen-1-amine from 8-Bromo-1-naphthoic acid. The described method utilizes a Schmidt reaction, a reliable approach for converting carboxylic acids to amines. This process involves the reaction of this compound with sodium azide (B81097) in the presence of a strong acid. The protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and expected outcomes. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

8-Bromo-naphthalen-1-amine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The conversion of this compound to the corresponding amine is a key transformation. The Schmidt reaction offers a direct and efficient route for this conversion, proceeding through an isocyanate intermediate which is subsequently hydrolyzed to the desired primary amine.[1] This method is often preferred due to its operational simplicity and good yields.

Reaction Scheme

The overall chemical transformation is depicted below:

This compound → 8-Bromo-naphthalen-1-amine

This conversion is achieved through a one-pot reaction involving sodium azide and sulfuric acid.

Experimental Protocol

This protocol is adapted from a previously described method.[2][3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| This compound | ≥98% | Sigma-Aldrich |

| Sodium azide | ≥99.5% | Sigma-Aldrich |

| Concentrated Sulfuric acid | 95-98% | Fisher Scientific |

| Chloroform (B151607) | ACS Grade | VWR |

| Aqueous Ammonia | 28-30% | J.T. Baker |

| Water | Deionized | In-house |

| Magnesium sulfate | Anhydrous | Sigma-Aldrich |

| Petroleum ether (60-80 °C) | ACS Grade | Fisher Scientific |

Equipment:

-

Three-necked round-bottom flask

-

Stirring plate and magnetic stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of this compound (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 ml) and chloroform (7 ml), maintain the temperature at 45°C.[2][3]

-

Slowly add sodium azide (3.10 g, 0.048 mol) in portions over a 10-minute period. Ensure that the effervescence from the previous addition has subsided before adding the next portion.[2][3]

-

After the addition is complete, continue stirring the mixture at 45°C for 90 minutes.[2][3]

-

Make the aqueous solution alkaline by adding aqueous ammonia.[2][3]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.[2][3]

-

Evaporate the solvent under reduced pressure to yield the crude product.[3]

-

Recrystallize the crude product from petroleum ether (60–80 °C) to obtain pure 8-Bromo-naphthalen-1-amine as pink crystals.[2][3][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | This compound (2.0 g) | [2][3] |

| Product | 8-Bromo-naphthalen-1-amine | [4] |

| Yield | 1.30 g (73%) | [2][3] |

| Appearance | Pink crystals | [2][3][4] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 8-Bromo-naphthalen-1-amine.

Reaction Mechanism Pathway

Caption: Proposed mechanism for the Schmidt reaction of this compound.

Safety Precautions

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Chloroform is a suspected carcinogen and should be handled in a fume hood.

-

The reaction generates nitrogen gas, which can cause pressure buildup if the system is not properly vented.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of 8-Bromo-naphthalen-1-amine from this compound. The Schmidt reaction offers a high-yielding and straightforward approach for this transformation, making it suitable for both academic research and industrial applications in drug development and materials science. Adherence to the outlined safety precautions is crucial for the safe execution of this procedure.

References

Application Notes and Protocols: Sonogashira Coupling of 8-Bromo-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2][3]

These application notes provide a detailed overview and experimental protocols for the use of 8-bromo-1-naphthoic acid as a substrate in Sonogashira coupling reactions. The resulting 8-alkynyl-1-naphthoic acid derivatives are valuable intermediates for the synthesis of more complex molecules, including polycyclic aromatic lactones like naphtho[1,2-c]isocoumarins, which have shown potential as anticancer and antimicrobial agents.[4]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

-

Copper Cycle : The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide intermediate.[1]

-

Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product (the 8-alkynyl-1-naphthoic acid) and regenerate the active Pd(0) catalyst.[6]

The amine base plays a crucial role by deprotonating the alkyne and neutralizing the hydrogen halide formed during the reaction.[7]

Application Notes

-

Substrate Reactivity : this compound is a suitable substrate for Sonogashira coupling. However, it's important to note that aryl bromides are generally less reactive than aryl iodides.[5][6] Consequently, reaction conditions may require higher temperatures, longer reaction times, or more active catalyst systems compared to the corresponding iodo-derivative.[8]

-

Catalyst Selection : The most common palladium catalysts are Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[1][5] These are often used in conjunction with a copper(I) co-catalyst, such as copper(I) iodide (CuI), which increases the reaction rate.[1] Copper-free Sonogashira protocols exist but may require specific ligands or stronger bases.[7]

-

Base and Solvent : An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is essential.[6][9] The base can often serve as the solvent, or a co-solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) can be used.[6][9]

-

Reaction Conditions : While many Sonogashira reactions can be performed at room temperature, the coupling with aryl bromides may necessitate heating to achieve a reasonable reaction rate and yield.[6] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[3]

-

Functional Group Tolerance : The Sonogashira reaction is known for its excellent functional group tolerance. The carboxylic acid moiety on the naphthalene (B1677914) ring is generally compatible with the reaction conditions.

Data Presentation: Reaction Conditions

The following table summarizes typical conditions for Sonogashira coupling reactions involving aryl bromides. These serve as a starting point for optimizing the reaction with this compound.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Diisopropylamine | THF | RT | 89 | [6] |

| Aryl Bromide | TMS-acetylene | Pd(PPh₃)₄ (5-10) | 8-25 | Triethylamine | THF | 60 | Variable | [10] |

| Aryl Bromide | Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) | 20 | Diethylamine | DMF | RT | Good | [9] |

| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ (5-10) | 5-10 | Triethylamine | TEA | RT - Heat | High | [9] |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | N/A (Cu-free) | Cs₂CO₃ | Dioxane | RT | Good | [3] |

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

5.1 Materials and Reagents

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

Copper(I) iodide [CuI] (0.025 - 0.10 eq)

-

Anhydrous solvent (e.g., THF or DMF)

-

Amine base (e.g., Triethylamine or Diisopropylamine, can be used as solvent or co-solvent)

-

Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

-

Anhydrous Na₂SO₄ or MgSO₄

-

Celite®

5.2 Equipment

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles for reagent transfer

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

5.3 Experimental Workflow Diagram

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols: 8-Bromo-1-naphthoic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-bromo-1-naphthoic acid as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of 8-aryl-1-naphthoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document outlines detailed experimental protocols, discusses critical reaction parameters, and presents illustrative quantitative data.

Introduction